1-(2-((1-Naphthoylamino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate
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Overview
Description
1-(2-((1-Naphthoylamino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate molecular structure, which includes naphthoylamino, carbohydrazonoyl, and methylbenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((1-Naphthoylamino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Friedel-Crafts acylation reaction, where naphthoyl chloride is used to acylate an appropriate precursor . The reaction conditions often include the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-((1-Naphthoylamino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the naphthoylamino group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylamines.
Scientific Research Applications
1-(2-((1-Naphthoylamino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(2-((1-Naphthoylamino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction cascades, leading to various cellular responses .
Comparison with Similar Compounds
Similar Compounds
1-Naphthoylindole: Shares the naphthoyl group but differs in its overall structure and biological activity.
Naphthoylpyrrole: Another compound with a naphthoyl group, known for its interactions with cannabinoid receptors.
Naphthoylbenzene: Similar in structure but lacks the carbohydrazonoyl and methylbenzoate groups.
Uniqueness
1-(2-((1-Naphthoylamino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
769142-85-0 |
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Molecular Formula |
C32H25N3O4 |
Molecular Weight |
515.6 g/mol |
IUPAC Name |
[1-[(E)-[[2-(naphthalene-1-carbonylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate |
InChI |
InChI=1S/C32H25N3O4/c1-21-13-15-24(16-14-21)32(38)39-29-18-17-23-8-3-5-11-26(23)28(29)19-34-35-30(36)20-33-31(37)27-12-6-9-22-7-2-4-10-25(22)27/h2-19H,20H2,1H3,(H,33,37)(H,35,36)/b34-19+ |
InChI Key |
SXFYVOYIFGHHHZ-ALQBTCKLSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)CNC(=O)C4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)CNC(=O)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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